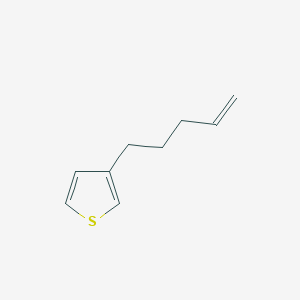

3-(Pent-4-en-1-yl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pent-4-enylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-3-4-5-9-6-7-10-8-9/h2,6-8H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWOLUHGPJMUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311002 | |

| Record name | 3-(4-Penten-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235088-75-2 | |

| Record name | 3-(4-Penten-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235088-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Penten-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pent 4 En 1 Yl Thiophene and Its Precursors

Strategies for the Construction of the Thiophene (B33073) Core

The formation of the thiophene ring is a fundamental step in the synthesis of 3-(pent-4-en-1-yl)thiophene and its precursors. Various methods have been developed, which can be broadly categorized into cyclization reactions to form the thiophene ring from acyclic precursors and the functionalization of an already existing thiophene moiety.

Cyclization Reactions for Thiophene Ring Formation

Several named reactions are instrumental in the de novo synthesis of the thiophene core. These methods typically involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent or the condensation of various sulfur-containing precursors.

Paal-Knorr Thiophene Synthesis: This is a widely used method for synthesizing thiophenes, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. nih.gov The mechanism entails the conversion of the dicarbonyl compound into a furan (B31954) intermediate, which is then converted to the thiophene. nih.gov Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. nih.gov

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. organic-chemistry.orgrsc.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. rsc.org

Fiesselmann Thiophene Synthesis: This method provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. frontiersin.org The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne, followed by cyclization and elimination steps.

Hinsberg Thiophene Synthesis: The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield a thiophene derivative. researchgate.net This reaction proceeds via a Stobbe-type condensation mechanism. unito.it

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Base | Thiophene-2,5-dicarboxylic acid derivatives |

Functionalization of Pre-formed Thiophene Rings

An alternative to de novo synthesis is the functionalization of a pre-existing thiophene ring. This approach is often more practical for introducing specific side chains. The reactivity of the thiophene ring allows for electrophilic substitution and metalation reactions, which can be used to introduce a handle for further functionalization. Thiophene undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the stability of the resulting carbocation intermediates. researchgate.netjcu.edu.augoogle.com However, substitution at the C3 and C4 positions can be achieved through various strategies, including the use of directing groups or by starting with a pre-functionalized thiophene.

Direct metalation of the thiophene ring, often with strong bases like organolithium reagents, can generate nucleophilic thienyl species that can react with a variety of electrophiles. unimib.itntnu.nonih.gov This method provides a powerful tool for the regioselective introduction of functional groups.

Introduction of the Pent-4-en-1-yl Side Chain

Once a suitable thiophene precursor is obtained, the next critical step is the introduction of the pent-4-en-1-yl side chain. This is typically achieved through cross-coupling reactions or by using organometallic reagents.

Grignard Reagent Based Approaches

Grignard reagents are versatile tools in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a thienyl Grignard reagent can be coupled with a suitable pentenyl halide, or a pentenyl Grignard reagent can be coupled with a halothiophene.

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent. mdpi.com For instance, 3-bromothiophene (B43185) can be reacted with magnesium to form 3-thienylmagnesium bromide. This Grignard reagent can then be reacted with a 4-pentenyl halide (e.g., 4-pentenyl bromide) in the presence of a suitable catalyst, such as an iron or palladium complex, in a Kumada-type coupling reaction to form the desired product. harvard.edu

Kumada Coupling Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3-Halothiophene | Alkyl/Aryl Grignard Reagent | Ni or Pd complexes | THF, 2-Methyl-THF | 3-Alkyl/Arylthiophene |

| Thienyl Grignard Reagent | Alkyl/Aryl Halide | Ni or Pd complexes | THF, Diethyl ether | 3-Alkyl/Arylthiophene |

It has been noted that the use of 2-methyl tetrahydrofuran (B95107) as a solvent can lead to higher yields and reduced side products in Kumada coupling reactions for the synthesis of 3-alkylthiophenes. lookchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki and Stille reactions are particularly relevant for the synthesis of this compound.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netnih.govorganic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve the reaction of 3-thienylboronic acid with 4-pentenyl bromide or the coupling of 3-bromothiophene with 4-pentenylboronic acid. The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps. frontiersin.org A variety of palladium catalysts and ligands can be employed to optimize the reaction. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. medwinpublishers.com To synthesize this compound, one could couple 3-(tributylstannyl)thiophene with 4-pentenyl bromide. The Stille reaction is known for its tolerance of a wide range of functional groups. The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

| Reaction | Thiophene Precursor | Side Chain Precursor | Catalyst System |

| Suzuki Coupling | 3-Thienylboronic acid or 3-Halothiophene | 4-Pentenyl halide or 4-Pentenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base |

| Stille Coupling | 3-(Tributylstannyl)thiophene or 3-Halothiophene | 4-Pentenyl halide or 4-Pentenylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) |

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that allows for the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). This methodology can be applied to the synthesis of this compound through cross-metathesis.

In a potential synthetic route, a thiophene bearing a shorter alkenyl side chain, such as 3-allylthiophene, could be subjected to a cross-metathesis reaction with an excess of a simple olefin like ethylene (B1197577). This reaction would, in principle, lead to the elongation of the side chain to the desired pent-4-en-1-yl group. The efficiency and selectivity of cross-metathesis reactions depend on the catalyst used and the nature of the olefin substrates.

One-Pot Synthetic Protocols for Substituted Thiophenes

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and saving time and resources. In the context of substituted thiophenes, several classical and modern one-pot methodologies have been developed. These protocols are crucial for creating a diverse library of thiophene derivatives.

Notable conventional methods for synthesizing polysubstituted thiophene scaffolds include the Gewald, Paal-Knorr, and Fiesselmann syntheses. rsc.org The Gewald reaction is a multicomponent condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, yielding a poly-substituted 2-aminothiophene. wikipedia.orgtandfonline.com This method is valued for its simplicity, the ready availability of starting materials, and its typically mild reaction conditions. arkat-usa.org The Paal-Knorr thiophene synthesis involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com The Fiesselmann thiophene synthesis allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid. wikipedia.org

Modern advancements have expanded the repertoire of one-pot syntheses for thiophenes. A facile and efficient one-pot protocol for highly substituted thiophenes has been developed starting from 1,3-dicarbonyl compounds. This method involves the treatment of the dicarbonyl compound with carbon disulfide, followed by the stepwise addition of different alkyl bromides, leading to 2,3,4,5-tetrasubstituted thiophenes in high yields. nih.govacs.org This approach combines the construction and modification of the thiophene ring in a single procedure, enhancing structural diversity from simple starting materials. acs.org Another innovative one-pot, multicomponent protocol involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles and methyl thioglycolate to produce tetrasubstituted thiophenes in excellent yields. rsc.org

The table below summarizes key features of prominent one-pot synthetic protocols for substituted thiophenes.

| Synthetic Protocol | Starting Materials | Key Reagents | Product Type | Key Advantages |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base (e.g., amine) | 2-Aminothiophenes wikipedia.org | Simple, readily available materials, mild conditions. tandfonline.comarkat-usa.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent | Substituted Thiophenes derpharmachemica.com | Well-established, efficient for simple thiophenes. |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid | Base | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives wikipedia.org | Useful for preparing thiophenes with ester/carbonyl groups. |

| From 1,3-Dicarbonyls | 1,3-Dicarbonyl Compound, Alkyl Bromides | Carbon Disulfide (CS₂), Base (K₂CO₃) | 2,3,4,5-Tetrasubstituted Thiophenes nih.gov | High yields (77-94%), high structural diversity. nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.

One major focus of green chemistry is the replacement of hazardous organic solvents with environmentally friendly alternatives. nih.gov For instance, a method for the synthesis of halogenated thiophenes has been developed using ethanol (B145695) as a solvent and sodium halides (like table salt) as a non-toxic source of electrophilic halogens, representing a significant improvement over harsher, traditional methods. nih.gov

Microwave-assisted synthesis is another key green chemistry technique. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions with fewer byproducts. wikipedia.orgrasayanjournal.co.in The Gewald reaction, for example, has been shown to benefit from microwave irradiation, leading to improved yields and shorter reaction times. wikipedia.org Solvent-free, or solid-support, reactions represent a further step in green synthesis. rasayanjournal.co.in Performing reactions without a solvent, sometimes with microwave activation, can eliminate solvent waste entirely and simplify product purification. rasayanjournal.co.in

Atom economy is a central concept in green chemistry, favoring synthetic routes that incorporate the maximum amount of starting materials into the final product. organic-chemistry.org Cyclization and cyclo-isomerization reactions are often highly atom-economical. nih.gov Transition-metal-free reactions are also gaining traction as a green approach, as they avoid the use of potentially toxic and expensive heavy metals. An example is the synthesis of thiophenes from substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds without a transition metal catalyst. organic-chemistry.org

The table below highlights several green chemistry approaches applicable to thiophene synthesis.

| Green Chemistry Approach | Description | Example Application in Thiophene Synthesis |

| Use of Green Solvents | Replacing volatile and toxic organic solvents with benign alternatives like water or ethanol. | Synthesis of 3-halothiophenes using ethanol as the solvent. nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, leading to shorter times and higher yields. | Microwave-accelerated Gewald synthesis of 2-aminothiophenes. wikipedia.orgarkat-usa.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often on a solid support ("Grindstone Chemistry"). rasayanjournal.co.in | Synthesis of various heterocycles under solvent-free conditions. rasayanjournal.co.inrasayanjournal.co.in |

| Atom-Economical Reactions | Designing syntheses where most atoms from the reactants are incorporated into the product. | Cycloisomerization of S-containing alkynes to form thiophenes. nih.gov |

| Use of Non-Toxic Reagents | Substituting hazardous reagents with safer alternatives. | Using sodium halides as a source of electrophilic halogens. nih.gov |

| Catalysis | Employing catalysts to enable reactions under milder conditions and improve efficiency. | Iron(III)-catalyzed Prins-Peterson reaction for cyclic ether synthesis, a related field. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Pent 4 En 1 Yl Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Pent-4-en-1-yl)thiophene, providing detailed information about the proton and carbon environments and their connectivity.

High-resolution ¹H NMR spectroscopy allows for the precise assignment of each proton in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the thiophene (B33073) ring and the aliphatic and vinylic protons of the pentenyl side chain. Analysis of chemical shifts (δ) and spin-spin coupling constants (J) confirms the substitution pattern and the conformation of the side chain.

The three protons on the thiophene ring typically appear in the aromatic region (δ 6.9-7.2 ppm). The protons of the pentenyl group are observed in the aliphatic (δ 1.7-2.8 ppm) and vinylic (δ 4.9-5.9 ppm) regions. The coupling constants are crucial for confirming the connectivity between adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-2 | ~7.15 | dd | J = 4.9, 1.2 Hz |

| Thiophene H-5 | ~7.05 | dd | J = 4.9, 2.8 Hz |

| Thiophene H-4 | ~6.90 | dd | J = 2.8, 1.2 Hz |

| =CH₂ (vinyl) | ~5.85 | m | - |

| =CH- (vinyl) | ~5.00 | ddt | J = 17.1, 10.2, 6.7 Hz |

| Thiophene-CH₂- | ~2.75 | t | J = 7.5 Hz |

| Allylic -CH₂- | ~2.15 | q | J = 7.0 Hz |

| Aliphatic -CH₂- | ~1.75 | p | J = 7.2 Hz |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum shows distinct signals for each unique carbon atom, with chemical shifts indicating the electronic environment (sp², sp³, etc.). The 3-substituted pattern of the thiophene ring is confirmed by the chemical shifts of the quaternary carbon (C-3) and the other ring carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiophene C-3 (quaternary) | ~142.0 |

| =CH- (vinyl) | ~138.5 |

| Thiophene C-5 | ~128.5 |

| Thiophene C-2 | ~125.0 |

| Thiophene C-4 | ~120.0 |

| =CH₂ (vinyl) | ~115.0 |

| Allylic -CH₂- | ~33.5 |

| Aliphatic -CH₂- | ~31.0 |

| Thiophene-CH₂- | ~30.0 |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons in the pentenyl chain (e.g., between the protons at δ ~2.75 ppm and δ ~1.75 ppm) and between neighboring protons on the thiophene ring (H-4 with H-5). core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly crucial for identifying the connection point of the side chain to the ring, by showing a correlation between the methylene (B1212753) protons adjacent to the ring (δ ~2.75 ppm) and the thiophene carbons C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. This can help confirm the spatial arrangement of the molecule, for instance, by showing correlations between the thiophene H-2 and H-4 protons and the adjacent methylene protons of the pentenyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum provides clear evidence for the aromatic thiophene ring and the terminal alkene group. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (sp²) | 3100 - 3000 | Aromatic & Vinylic C-H |

| C-H stretch (sp³) | 3000 - 2850 | Aliphatic C-H |

| C=C stretch | 1640 | Alkene (C=C) |

| C=C stretch | 1550 - 1400 | Aromatic Ring |

| C-H bend (out-of-plane) | 990, 910 | Vinylic (=CH₂) |

| C-S stretch | 800 - 600 | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly the π → π* transitions associated with the conjugated thiophene ring. researchgate.net The presence of the alkyl side chain can cause a slight bathochromic (red) shift compared to unsubstituted thiophene due to its electron-donating inductive effect. researchgate.net

| Parameter | Value | Description |

| λ_max | ~235 - 240 nm | Wavelength of maximum absorbance, corresponding to a π → π* transition in the thiophene ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which helps to confirm its structure. The molecular formula is C₉H₁₂S, giving a molecular weight of approximately 152.26 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern is typically characterized by the cleavage of the pentenyl side chain.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 152 | [C₉H₁₂S]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₇S]⁺ | Loss of an allyl radical (•C₃H₅) from the side chain |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation, resulting from benzylic-type cleavage |

| 85 | [C₄H₅S]⁺ | Fragmentation of the thiophene ring itself |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for verifying the purity of this compound after its synthesis and for analyzing complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques employed for this purpose.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification and quantification of the target compound and any impurities. For instance, GC-MS has been successfully developed for the qualitative and quantitative analysis of various thiophenes in complex matrices. researchgate.net A species-specific isotope dilution technique coupling capillary GC with ICP-MS has demonstrated high accuracy for determining thiophene derivatives in petroleum products, achieving detection limits as low as 7 pg for thiophene. nih.gov

HPLC is another vital chromatographic technique, particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. While this compound is amenable to GC-MS, HPLC can be employed for the analysis of reaction mixtures during its synthesis or for the characterization of oligomers and polymers derived from it.

The purity data for a synthesized batch of this compound, as determined by these methods, is critical and would typically be presented as follows:

Table 1: Purity Assessment of this compound

| Analytical Method | Purity (%) | Detected Impurities |

|---|---|---|

| GC-MS | >99.5 | Starting materials, solvent residue |

| HPLC | >99.0 | Isomeric byproducts, oligomers |

Note: This table is illustrative. Actual data would be derived from experimental results.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the elucidation of:

Molecular Conformation: The exact spatial orientation of the thiophene ring and the pentenyl side chain.

Bond Parameters: Precise measurements of C-S, C-C, and C=C bond lengths and angles within the molecule.

Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular forces such as van der Waals interactions or π-π stacking between thiophene rings.

Table 2: Illustrative Crystallographic Data for a Substituted Thiophene Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

| Space Group | P2₁/c | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

| a (Å) | 8.1035 (4) | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

| b (Å) | 12.0193 (5) | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

| c (Å) | 15.1312 (7) | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

| β (°) | 94.347 (2) | 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

Note: This table presents data for a related thiophene derivative to illustrate the type of information obtained from X-ray crystallography.

Advanced Microscopy Techniques for Morphological Analysis of Derived Materials (e.g., AFM, TEM)

The performance of materials derived from this compound, especially in polymer-based devices, is heavily dependent on their nanoscale morphology. Advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are essential for visualizing and understanding the surface topography and internal structure of these materials.

The pentenyl group on the thiophene ring serves as a reactive site for polymerization, leading to the formation of poly(this compound). The morphology of thin films of this polymer can be studied in detail using AFM and TEM.

Atomic Force Microscopy (AFM): This technique provides high-resolution, three-dimensional images of a material's surface. By scanning a sharp tip over the sample, AFM can map out surface roughness, domain sizes, and phase separation in polymer blends. For instance, in polymer solar cells, AFM is used to visualize the morphology of the active layer, where smooth surfaces and well-distributed donor/acceptor domains are crucial for high efficiency. acs.org

Transmission Electron Microscopy (TEM): TEM offers even higher resolution and provides information about the internal structure or bulk morphology of a material. By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about crystallinity, phase distribution, and the formation of nanostructures within the polymer film.

The morphological characteristics of a poly(this compound) film, as analyzed by these techniques, would provide critical insights into how processing conditions affect the final material structure.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques are fundamental for probing the redox properties of this compound and its corresponding polymer. Cyclic Voltammetry (CV) is the most commonly used method to determine oxidation and reduction potentials, assess electrochemical stability, and estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In a CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. For a monomer like this compound, the CV would show an irreversible oxidation peak corresponding to the formation of a radical cation, which is the first step in electropolymerization. The potential at which this oxidation begins (the onset potential) is a key parameter.

For the resulting polymer, poly(this compound), the CV is typically reversible, showing both oxidation (p-doping) and reduction (dedoping) waves. From the onset potentials of these processes, the HOMO and LUMO energy levels can be calculated, which are critical parameters for designing electronic devices. Studies on various substituted thiophenes have shown that the nature of the substituent significantly influences these redox potentials. aau.edu.etoup.com For example, the polymerization of thiophene monomers can be monitored using CV, where the increase in current with successive cycles indicates the deposition of the conductive polymer film on the electrode. researchgate.net

Table 3: Representative Electrochemical Data for a Polythiophene Derivative

| Property | Value (vs. Ag/AgCl) | Method |

|---|---|---|

| Monomer Oxidation Onset | +1.3 V | Cyclic Voltammetry researchgate.net |

| Polymer Oxidation Peak (p-doping) | +0.8 V | Cyclic Voltammetry |

| Polymer Reduction Peak (dedoping) | +0.5 V | Cyclic Voltammetry |

| HOMO Level (calculated) | -5.1 eV | From Oxidation Onset |

| LUMO Level (calculated) | -2.8 eV | From HOMO + Optical Bandgap |

Note: This table provides typical values for a polythiophene system to illustrate the data obtained from electrochemical characterization. Actual values for poly(this compound) would need to be determined experimentally.

Reactivity and Reaction Mechanisms of 3 Pent 4 En 1 Yl Thiophene

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in 3-(Pent-4-en-1-yl)thiophene is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the electron-donating alkyl substituent at the 3-position influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. wikipedia.org The electron-donating nature of the 3-alkyl group in this compound activates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 2- and 5-positions. The high electron density on the thiophene backbone, a result of the extended π-system and the inductive effect of the alkyl side chain, makes the 4-position also susceptible to substitution, although generally to a lesser extent than the 2- and 5-positions. acs.org

Common electrophilic aromatic substitution reactions for 3-alkylthiophenes include halogenation, nitration, and Friedel-Crafts acylation. For instance, treatment of poly(3-hexylthiophene), a polymer analogue, with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) results in halogenation at the 4-position of the thiophene ring. acs.org Similarly, nitration can be achieved using nitrating agents. These reactions proceed via a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Alkylthiophenes

| Electrophile | Reagent | Major Product(s) |

| Bromine | N-Bromosuccinimide (NBS) | 2-Bromo-3-alkylthiophene and/or 5-Bromo-3-alkylthiophene |

| Chlorine | N-Chlorosuccinimide (NCS) | 2-Chloro-3-alkylthiophene and/or 5-Chloro-3-alkylthiophene |

| Iodine | N-Iodosuccinimide (NIS) | 2-Iodo-3-alkylthiophene and/or 5-Iodo-3-alkylthiophene |

| Acyl group | Acyl chloride / Lewis acid | 2-Acyl-3-alkylthiophene |

Note: The exact distribution of isomers can depend on the specific reaction conditions and the nature of the electrophile.

The protons on the thiophene ring exhibit a degree of acidity that allows for their abstraction by strong bases, a process known as metalation. Lithiation, a specific type of metalation using organolithium reagents, is a common and synthetically useful reaction for thiophenes. For 3-substituted thiophenes, the regioselectivity of lithiation is highly dependent on the nature of the substituent and the base used.

In the case of 3-methylthiophene, a close structural analogue of this compound, lithiation with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) shows high selectivity for the 5-position. nih.gov This directed lithiation provides a powerful method for the synthesis of 2,4-disubstituted thiophenes by subsequent reaction with various electrophiles. nih.gov The general preference for lithiation at the 2- and 5-positions (the α-positions) of the thiophene ring is attributed to the stabilizing effect of the sulfur atom on the adjacent carbanion. reddit.com When the 2-position is blocked, as in this compound, lithiation is expected to occur preferentially at the 5-position.

The resulting thienyllithium species are versatile intermediates that can react with a wide range of electrophiles to introduce various functional groups onto the thiophene ring. wikipedia.org

Under certain conditions, the thiophene ring can undergo ring-opening reactions, although it is generally considered a stable aromatic system. wikipedia.org For instance, certain substituted thiophenes can undergo ring-opening when treated with strong nucleophiles or under specific reaction conditions, leading to the formation of acyclic sulfur-containing compounds. researchgate.net

Conversely, ring-closure reactions are fundamental to the synthesis of the thiophene ring itself. Various synthetic methods exist, such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. pharmaguideline.com The Gewald aminothiophene synthesis is another important method that involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base. derpharmachemica.comresearchgate.net These ring-closure reactions are crucial for the initial construction of the thiophene core of molecules like this compound. nih.govnih.govorganic-chemistry.org

Reactions at the Pent-4-en-1-yl Alkene Moiety

The terminal double bond of the pent-4-en-1-yl side chain is a site of high electron density and is therefore susceptible to reactions with electrophiles and radicals.

The terminal alkene in this compound readily undergoes electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species.

Halogenation: The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the double bond proceeds to form vicinal dihalides. chemguide.co.ukpressbooks.pubchemistrysteps.com This reaction is typically rapid and occurs at room temperature. chemguide.co.uk The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. masterorganicchemistry.comleah4sci.com

Hydroboration-Oxidation: This two-step reaction sequence effectively achieves the anti-Markovnikov hydration of the alkene. byjus.com In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond, with the boron atom attaching to the less substituted carbon. visualizeorgchem.comwikipedia.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding a primary alcohol. visualizeorgchem.commasterorganicchemistry.com

Epoxidation: The terminal alkene can be converted to an epoxide (an oxirane ring) by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This reaction is a syn-addition, where the oxygen atom is delivered to both carbons of the double bond from the same side. Alternative methods for the epoxidation of terminal alkenes include the use of molecular oxygen in the presence of a co-reagent like 2-ethyl hexanal (B45976) or catalytic systems. shokubai.orgacs.org There are also efficient methods utilizing catalytic amounts of 3-cyanopyridine (B1664610) in methyltrioxorhenium catalyzed epoxidation with aqueous hydrogen peroxide. rsc.org

Table 2: Common Electrophilic Addition Reactions of the Pent-4-en-1-yl Moiety

| Reaction | Reagents | Product |

| Halogenation (Bromination) | Br₂ in an inert solvent (e.g., CH₂Cl₂) | 3-(4,5-Dibromopentyl)thiophene |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 5-(Thiophen-3-yl)pentan-1-ol |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)thiophene |

The terminal alkene of the pent-4-en-1-yl group can also participate in free radical reactions. These reactions are typically initiated by the homolytic cleavage of a weak bond to generate a radical species.

One important free radical reaction is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. pharmaguideline.comlibretexts.org In this reaction, the bromine radical adds to the less substituted carbon of the double bond, forming a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. wikipedia.org

Furthermore, under appropriate conditions, the terminal alkene can undergo free-radical polymerization. jove.com This process is initiated by a radical initiator, which adds to the double bond to form a new radical. This new radical can then add to another molecule of the alkene, propagating a polymer chain. libretexts.org The termination of the growing polymer chain can occur through radical combination or disproportionation. jove.comlibretexts.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes such as those developed by Grubbs and Schrock. wikipedia.org For this compound, the presence of a terminal double bond on its five-carbon side chain makes it an ideal substrate for several types of metathesis reactions.

The most prominent of these is Ring-Closing Metathesis (RCM) , an intramolecular reaction that is highly effective for synthesizing cyclic compounds. masterorganicchemistry.commedwinpublishers.com In the case of this compound, RCM facilitates the formation of a new six-membered ring fused to the thiophene core, yielding 4,5,6,7-tetrahydrobenzo[b]thiophene . researchgate.netnih.gov This reaction proceeds via the intramolecular coupling of the terminal alkene with the C4-position of the thiophene ring, driven by the formation of volatile ethylene (B1197577) as a byproduct, which shifts the reaction equilibrium towards the cyclic product. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by ruthenium-based complexes, known for their high functional group tolerance. harvard.edu

Table 1: Representative Conditions for Ring-Closing Metathesis (RCM) of Alkenyl Thiophenes

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs' 1st Gen. | Dichloromethane | Reflux | 12-24 | ~67 | wikipedia.org |

| Grubbs' 2nd Gen. | Toluene | 80-110 | 2-8 | >90 | organic-chemistry.org |

| Hoveyda-Grubbs 2nd Gen. | Dichloromethane | 25-40 | 4-12 | >95 | organic-chemistry.org |

Another potential application of olefin metathesis is Acyclic Diene Metathesis (ADMET) polymerization . rsc.org If this compound were subjected to ADMET conditions, it could theoretically undergo intermolecular coupling to form poly[this compound], a conjugated polymer with unsaturated linkages in the side chains. This method offers a pathway to novel polymer architectures directly from the diene functionality of the monomer. mdpi.comnih.gov

Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. Functionalization can be directed at the thiophene ring, the aliphatic side chain, or both.

The thiophene ring in 3-alkylthiophenes is susceptible to electrophilic substitution, primarily at the vacant positions on the ring. Due to the electron-donating nature of the alkyl side chain, the 4-position of the thiophene ring in poly(3-alkylthiophene)s is particularly activated and susceptible to electrophilic attack. acs.org This suggests that the monomer, this compound, can be similarly functionalized. Common electrophilic substitution reactions include:

Halogenation: Bromination, for example using N-bromosuccinimide (NBS), can introduce bromine atoms at the 2-, 5-, and/or 4-positions of the thiophene ring. These halogenated derivatives are crucial precursors for subsequent cross-coupling reactions. acs.orgnih.gov

Nitration: The use of strong nitrating agents, such as fuming nitric acid, can introduce a nitro group onto the thiophene ring, which can be further reduced to an amino group, opening pathways to a variety of other derivatives. acs.orgnih.gov

The terminal alkene of the pentenyl side chain provides another site for functionalization through classic alkene reactions, such as:

Oxidation: Reactions like epoxidation or dihydroxylation can introduce oxygen-containing functional groups.

Hydroboration-Oxidation: This two-step process can convert the terminal alkene into a primary alcohol, providing a handle for further derivatization.

This compound serves as a monomer for the synthesis of conjugated oligomers and polymers, which are of significant interest for applications in organic electronics. researchgate.net The polymerization typically requires prior functionalization of the monomer, usually by introducing halogens at the 2- and 5-positions of the thiophene ring to create, for example, 2,5-dibromo-3-(pent-4-en-1-yl)thiophene. This dihalogenated monomer can then undergo various metal-catalyzed cross-coupling reactions to form polythiophenes. rsc.org

Key polymerization methods include:

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. For polythiophene synthesis, a distannylated thiophene derivative can be reacted with a dihalogenated one. The Stille reaction is known to be particularly effective for coupling electron-rich heterocycles like thiophenes. nih.govrsc.orgresearchgate.net

Suzuki Coupling: This involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. It is a widely used method for preparing polythiophenes and offers the advantage of using boron compounds that are generally less toxic than organotin reagents. nih.govrsc.orgmdpi.com

Kumada (Grignard Metathesis - GRIM) Coupling: This method utilizes a nickel catalyst to couple a Grignard reagent (formed from a halogenated thiophene and magnesium) with another halogenated thiophene. The GRIM method is particularly effective for the synthesis of highly regioregular poly(3-alkylthiophene)s. researchgate.netacs.org

Table 2: Major Cross-Coupling Reactions for Thiophene Polymerization

| Reaction Name | Organometallic Reagent | Halide/Leaving Group | Catalyst | Key Features |

|---|---|---|---|---|

| Stille Coupling | Organotin (R-SnR'₃) | R'-X (Br, I) | Palladium complex | Tolerant of many functional groups; effective for thiophenes. researchgate.net |

| Suzuki Coupling | Organoboron (R-B(OR')₂) | R'-X (Br, I) | Palladium complex | Boron reagents are generally low in toxicity; wide substrate scope. mdpi.com |

| Kumada Coupling | Grignard (R-MgX) | R'-X (Cl, Br) | Nickel or Palladium complex | Highly effective for regioregular poly(3-alkylthiophene)s. nih.govresearchgate.net |

Mechanistic Studies of Key Transformations (e.g., Catalytic Cycles, Transition States)

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanism of Olefin Metathesis: The widely accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) complex and the alkene substrate. wikipedia.orgharvard.edu The catalytic cycle for the Ring-Closing Metathesis (RCM) of this compound using a Grubbs-type ruthenium catalyst can be described as follows:

Initiation: The catalyst precursor, typically a stable ruthenium alkylidene complex, reacts with the terminal alkene of the pentenyl side chain. This involves a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. masterorganicchemistry.comnih.gov A subsequent [2+2] cycloreversion releases the original alkylidene ligand and forms a new, substrate-bound ruthenium alkylidene, initiating the catalytic cycle. mdpi.comtamu.edu

Propagation: The newly formed ruthenium alkylidene undergoes an intramolecular [2+2] cycloaddition with the C4=C5 double bond of the thiophene ring (or another alkene in intermolecular metathesis), forming a second, fused ruthenacyclobutane intermediate.

Cycloreversion and Product Formation: This intermediate undergoes a final [2+2] cycloreversion. This step breaks the metallacycle to form the C=C double bond of the product, 4,5,6,7-tetrahydrobenzo[b]thiophene, and regenerates a metal-carbene species (in this case, a methylidene-ruthenium complex as ethylene is released). nobelprize.org

Catalyst Regeneration: The regenerated methylidene-ruthenium complex can then react with another molecule of the substrate, continuing the catalytic cycle.

Mechanism of Cross-Coupling Polymerization: The catalytic cycles for Stille, Suzuki, and Kumada coupling reactions share a common framework involving a palladium or nickel catalyst that cycles between different oxidation states (typically Pd(0)/Pd(II) or Ni(0)/Ni(II)). rsc.org The general mechanism for a Stille polymerization of 2,5-dihalo-3-(pent-4-en-1-yl)thiophene with a corresponding distannyl monomer involves three key steps:

Oxidative Addition: The active M(0) catalyst (where M = Pd or Ni) reacts with the carbon-halogen bond of the dihalogenated monomer, inserting into the bond to form a M(II) complex.

Transmetalation: The organotin reagent transfers its organic group (the other monomer unit) to the metal center, displacing the halide and forming a new diorgano-M(II) complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the complex, forming a new carbon-carbon bond that extends the polymer chain. This step regenerates the M(0) catalyst, which can then enter another cycle. rsc.org

The precise nature of the ligands on the metal center plays a critical role in modulating the efficiency and selectivity of each step in these catalytic cycles. nih.govcore.ac.uk

Theoretical and Computational Investigations of 3 Pent 4 En 1 Yl Thiophene and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(pent-4-en-1-yl)thiophene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying thiophene (B33073) derivatives. nih.govdntb.gov.ua These calculations can accurately predict geometric parameters such as bond lengths and angles. For a molecule like this compound, geometry optimization would reveal the preferred orientation of the pentenyl side chain relative to the thiophene ring, considering steric and electronic effects.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter, providing an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov For thiophene-based systems, these calculations are essential for predicting their potential in organic electronics. researchgate.net

Table 6.1.1: Calculated Properties for a Model 3-Alkylthiophene using DFT

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| C2-C3 Bond Length | Length of the bond between carbons 2 and 3 in the thiophene ring | ~1.37 Å |

| C3-C4 Bond Length | Length of the bond between carbons 3 and 4 in the thiophene ring | ~1.42 Å |

| C3-C(alkyl) Bond Length | Length of the bond connecting the alkyl chain to the thiophene ring | ~1.51 Å |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems and molecules over time. MD simulations model atoms as balls and bonds as springs, using force fields to describe their interactions. This approach is invaluable for the conformational analysis of the flexible pentenyl side chain of this compound and for understanding how multiple molecules interact in condensed phases (liquids or solids).

For polymers derived from this compound, MD simulations can predict how the polymer chains fold and pack. acs.org Both fully atomistic and coarse-grained models are utilized. nih.gov Atomistic models provide high detail, while coarse-grained models group atoms together to simulate longer timescales and larger systems, which is crucial for studying polymer morphology. acs.org

Simulations of poly(3-alkylthiophene)s (P3ATs) have shown that side chains play a critical role in determining the polymer's structure and properties. acs.org The simulations can reveal the formation of ordered structures, such as bundles or toroids, and how these conformations change with temperature. nih.govnih.gov Understanding these intermolecular interactions is key to predicting the mechanical and electronic properties of thin films used in devices. acs.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound and its derivatives.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). semanticscholar.orgresearchgate.net By comparing the computed shifts with experimental data, researchers can confirm the molecular structure and assign specific peaks in the spectrum. researchgate.netnih.gov

UV-Vis Absorption: The electronic absorption spectra of thiophene derivatives can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption wavelengths (λ_max), and the oscillator strengths provide an indication of the absorption intensity. researchgate.net These predictions are vital for understanding the photophysical properties of these molecules and for designing dyes for applications like solar cells. researchgate.net

Table 6.3.1: Comparison of Experimental and Theoretical Spectroscopic Data for a Thiophene Derivative

Note: This table illustrates the typical accuracy of computational predictions by comparing published data for a representative substituted thiophene molecule.

| Spectroscopic Property | Experimental Value | Calculated Value (Method) | Reference |

| ¹H NMR (ppm) | 7.20-7.80 (Aromatic H) | 7.15-7.75 (DFT/GIAO) | researchgate.netnih.gov |

| ¹³C NMR (ppm) | 125-140 (Aromatic C) | 124-142 (DFT/GIAO) | researchgate.netnih.gov |

| UV-Vis λ_max (nm) | ~368 nm | ~365 nm (TD-DFT) | acs.orgresearchgate.net |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, products, and, most importantly, the high-energy transition states that control the reaction rate. acs.org

For a molecule like this compound, this could involve modeling various reactions, such as:

Electrophilic Substitution: Modeling the substitution at different positions on the thiophene ring to understand its reactivity and regioselectivity.

Polymerization: Simulating the chain-growth mechanism during the synthesis of poly(this compound) to understand how monomers link together.

Side-Chain Reactions: Investigating reactions involving the terminal double bond of the pentenyl group, such as addition or cross-linking reactions.

Degradation Pathways: Studying the unimolecular pyrolysis or oxidation of the thiophene ring to understand its thermal and chemical stability. acs.orgresearchgate.net

Calculations can determine the activation energy (energy barrier) for each step, providing a quantitative measure of how fast a reaction is likely to proceed. acs.org Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that a calculated transition state correctly connects the reactant and product. acs.org

Design of New Derivatives with Tuned Properties (e.g., Band Gap Engineering for Polymers)

One of the most exciting applications of computational chemistry is the in silico design of new molecules with specific, desirable properties before they are ever synthesized in a lab. nih.gov For derivatives of this compound, this often focuses on tuning their electronic and optical properties for applications in organic electronics.

A key goal is band gap engineering . The HOMO-LUMO gap of a monomer is related to the electronic band gap of the corresponding polymer, which determines its conductivity and the color of light it absorbs and emits. researchgate.net By computationally screening a virtual library of derivatives with different electron-donating or electron-withdrawing substituents, scientists can predict how these modifications will affect the band gap. researchgate.net For example, adding electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower the LUMO level; both strategies can be used to reduce the band gap. This rational design approach accelerates the discovery of new materials for organic solar cells, LEDs, and transistors. researchgate.netnih.gov

Table 6.5.1: Predicted Effect of Substituents on the HOMO-LUMO Gap of a Thiophene Monomer

| Substituent Type on Thiophene Ring | Example Group | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Band Gap (ΔE) |

| Electron-Donating | -OCH₃, -NH₂ | Raise Energy | Minor Change | Decrease |

| Electron-Withdrawing | -CN, -NO₂ | Minor Change | Lower Energy | Decrease |

| Extended Conjugation | -Phenyl, -Vinyl | Raise HOMO, Lower LUMO | Raise HOMO, Lower LUMO | Decrease |

| Alkyl Group (Inductive) | -CH₃, -C₅H₉ | Slightly Raise Energy | Minor Change | Minor Decrease |

Structure-Property Relationship Studies through Computational Approaches

Computational methods are essential for establishing clear relationships between the chemical structure of a molecule and its macroscopic properties. acs.orgnih.gov By systematically varying structural features in simulations—such as the length and branching of the alkyl side chain, the position of substitution on the thiophene ring, or the inclusion of other functional groups—researchers can build comprehensive structure-property relationship models.

For 3-alkylthiophenes and their polymers, computational studies have elucidated key relationships:

Side-Chain Length and Packing: The length of the alkyl side chain significantly influences how polymer chains pack in the solid state. This, in turn, affects the material's charge carrier mobility, a crucial parameter for transistor performance. nih.gov

Regioregularity: Simulations can demonstrate why polymers with a high degree of head-to-tail coupling form more ordered, crystalline structures, leading to better electronic properties compared to their regiorandom counterparts.

Molecular Planarity: The planarity of the polymer backbone is critical for effective π-orbital overlap and charge transport. Calculations can quantify how different substituents introduce steric hindrance and cause twisting of the thiophene rings, disrupting conjugation. acs.orgnih.gov

These computational studies provide a microscopic understanding that explains experimentally observed trends, guiding the rational design of improved materials for electronic applications. acs.orgfigshare.com

Emerging Research Frontiers and Future Directions

Integration into Supramolecular Assemblies

The ability of thiophene-based molecules to self-assemble into well-defined nanostructures is a cornerstone of their application in organic electronics and sensor technology. For 3-(pent-4-en-1-yl)thiophene, the interplay between the π-stacking of the thiophene (B33073) rings and the conformational flexibility of the pentenyl side chain offers intriguing possibilities for controlling supramolecular organization.

Future research is anticipated to focus on the synthesis of polymers and oligomers of this compound and the subsequent investigation of their self-assembly behavior. The terminal alkene group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups that can direct self-assembly through hydrogen bonding, host-guest interactions, or metal-ligand coordination. For instance, the terminal double bond could be functionalized with recognition motifs that guide the formation of specific supramolecular architectures. The self-organization of such functionalized oligothiophenes is crucial for optimizing charge transport in optoelectronic devices nih.govresearchgate.net.

Table 1: Potential Supramolecular Architectures from this compound Derivatives

| Derivative Functionalization | Driving Interaction for Self-Assembly | Potential Supramolecular Structure |

| Hydroxylation of the terminal alkene | Hydrogen Bonding | Lamellar or fibrillar networks |

| Grafting of cyclodextrins | Host-Guest Chemistry | Nanotubular or vesicular assemblies |

| Coordination with metal ions | Metal-Ligand Coordination | Metallosupramolecular polymers |

| Post-polymerization grafting of peptides | Biomolecular Recognition | Bio-hybrid nanofibers |

These tailored supramolecular structures could find applications in areas such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors, where the precise arrangement of the conjugated thiophene backbone is paramount for device performance.

Advanced Catalysis Utilizing this compound Scaffolds

The development of heterogeneous catalysts is a key area in sustainable chemistry. Polymers derived from this compound offer a robust and tunable platform for the immobilization of catalytic species. The pendant pentenyl groups in poly(this compound) can serve as anchor points for attaching homogeneous catalysts, thereby combining the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems.

A particularly promising approach involves the use of the thiol-ene "click" reaction, a highly efficient and orthogonal reaction between a thiol and an alkene alfa-chemistry.comwikipedia.orgresearchgate.net. This reaction can be used to covalently link thiol-functionalized catalysts to the polymer backbone under mild conditions. Future research is expected to explore the synthesis of a variety of catalytically active materials based on this platform. For example, phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or metal nanoparticles could be immobilized and their catalytic performance evaluated in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The porous nature of the polymer support can also be tuned to control substrate access to the catalytic sites, potentially leading to enhanced reactivity and selectivity.

Table 2: Potential Catalytic Systems Based on Functionalized Poly(this compound)

| Immobilized Catalytic Moiety | Target Catalytic Reaction | Potential Advantages |

| Palladium nanoparticles | Suzuki and Heck cross-coupling | High stability and recyclability |

| Chiral phosphine ligands | Asymmetric hydrogenation | Enantioselective synthesis |

| N-Heterocyclic carbene (NHC) precursors | Organocatalysis | Metal-free catalysis |

| TEMPO radicals | Selective oxidation of alcohols | Mild and selective oxidation |

Nanomaterials and Hybrid Systems Incorporating this compound

The integration of this compound into nanomaterials and hybrid systems is a rapidly emerging research area with significant potential in electronics, sensing, and biomedicine. The terminal alkene group of the molecule provides a versatile anchor for grafting onto the surface of various nanoparticles, such as gold nanoparticles, quantum dots, and carbon nanotubes. This surface functionalization can be achieved through techniques like thiol-ene chemistry, hydrosilylation, or polymerization from the surface.

Grafting poly(this compound) onto nanoparticles can impart new functionalities to the nanomaterial. For instance, the conjugated polymer shell can act as a light-harvesting antenna, transferring energy to a quantum dot core in light-emitting applications. In the context of biosensors, the polymer coating can provide a biocompatible interface for the immobilization of biomolecules while also serving as a signal transducer. Furthermore, the polymer itself can be formulated into nanoparticles with tunable sizes and optical properties scispace.comfigshare.comresearchgate.net. These nanoparticles could be used as fluorescent probes for bioimaging or as carriers for drug delivery nih.gov.

Table 3: Examples of Nanomaterials and Hybrid Systems with this compound

| Nanomaterial Core | Functionalization Strategy | Potential Application |

| Gold Nanoparticles | Thiol-ene reaction with thiol-functionalized AuNPs | Plasmonic sensing, photothermal therapy |

| Cadmium Selenide (CdSe) Quantum Dots | Ligand exchange with thiophene-functionalized ligands | Quantum dot-based LEDs, bioimaging |

| Carbon Nanotubes | Covalent attachment via diazonium chemistry on the thiophene ring | Conductive composites, nanoelectronics |

| Silica Nanoparticles | Surface-initiated polymerization of this compound | Drug delivery, supported catalysis |

Sustainable Synthesis and Application Development

Green chemistry principles are increasingly guiding the development of new materials and chemical processes. Future research on this compound will likely focus on developing more sustainable synthetic routes to the monomer and its polymers. This includes the use of renewable starting materials, greener solvents, and catalyst systems with low environmental impact nih.govresearchgate.net. For example, catalytic methods that avoid the use of stoichiometric and often toxic reagents are highly desirable organic-chemistry.org.

In terms of applications, there is a growing interest in developing thiophene-based materials for sustainable technologies. This includes their use in organic solar cells as an alternative to silicon-based photovoltaics, in energy-efficient lighting with organic light-emitting diodes (OLEDs), and in sensors for environmental monitoring. The versatility of this compound, with its potential for easy functionalization, makes it an attractive candidate for these applications.

Mechanistic Elucidation of Complex Reactions and Processes

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound-based materials is crucial for optimizing their properties and performance. While the thiol-ene reaction is well-established, its kinetics and efficiency on the surface of polymeric materials derived from this compound warrant detailed investigation. Factors such as steric hindrance from the polymer backbone and the accessibility of the double bonds can significantly influence the reaction outcome.

Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will be instrumental in elucidating these mechanistic details. For instance, understanding the mechanism of charge transport in supramolecular assemblies of functionalized poly(this compound) is key to designing more efficient organic electronic devices. Similarly, unraveling the mechanism of action of catalytically active materials based on this scaffold will enable the development of more active and selective catalysts.

Multi-functional Materials Design

The unique bifunctionality of this compound—a conjugated, electronically active thiophene core and a chemically addressable alkene side chain—opens the door to the design of multi-functional materials. These are materials that combine two or more distinct properties, leading to synergistic effects and novel applications.

An example of a multi-functional material could be a polymer that is both electrochromic and self-healing. The polythiophene backbone would provide the electrochromic properties, changing color in response to an applied voltage. The pendant alkene groups could be functionalized with moieties that enable self-healing, for example, through reversible covalent bonds or supramolecular interactions. Another possibility is the creation of materials that are both fluorescent and capable of targeted drug delivery, where the thiophene-based fluorophore allows for imaging, and the functionalized side chains carry the therapeutic agent mdpi.com.

Bioactivity Studies and Biomedical Material Applications

Thiophene derivatives have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial and anticancer properties nih.govnih.govmdpi.com. While the specific bioactivity of this compound itself has not been extensively studied, its structure provides a scaffold for the synthesis of new bioactive compounds. The terminal alkene can be functionalized with various pharmacophores to create a library of derivatives for biological screening.

Furthermore, polymers and materials derived from this compound are promising candidates for biomedical applications. The ability to tailor the surface chemistry of these materials via the pendant alkene groups is particularly advantageous for improving biocompatibility and promoting specific cell-material interactions. For example, grafting polyethylene (B3416737) glycol (PEG) chains can reduce non-specific protein adsorption, while the immobilization of bioactive peptides can encourage cell adhesion and tissue integration researchgate.net. These materials could find use in tissue engineering scaffolds, implant coatings, and as components of biosensors and drug delivery systems nih.gov.

Table 4: Potential Biomedical Applications of this compound-Based Materials

| Material Format | Functionalization | Potential Application |

| Polymer-coated surfaces | Grafting of cell-adhesive peptides (e.g., RGD) | Tissue engineering scaffolds, cell culture substrates |

| Nanoparticles | Encapsulation of anticancer drugs | Targeted drug delivery |

| Hydrogels | Cross-linking via alkene groups | Controlled release of therapeutics |

| Conductive polymer films | Immobilization of enzymes | Biosensors for diagnostics |

Fundamental Interactions with Biological Systems

While direct studies on this compound are not extensively documented in current literature, the broader family of thiophene-containing molecules provides a strong basis for predicting its potential biological interactions. Naturally occurring thiophenes, often featuring alkyl side chains, are known for a wide spectrum of bioactivities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory effects. encyclopedia.pubcabidigitallibrary.orgresearchgate.netnih.gov The this compound molecule, with its five-carbon alkenyl side chain, possesses a lipophilic character that may facilitate its passage across cellular membranes, a key step in initiating biological activity.

Future research could focus on screening this compound against a variety of microbial and cancer cell lines to ascertain its potential as a bioactive agent. The table below outlines a hypothetical screening cascade for this compound.

| Biological System | Assay Type | Potential Interaction | Key Molecular Features |

|---|---|---|---|

| Bacterial Strains (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) Assay | Disruption of cell membrane or inhibition of essential enzymes. | Lipophilicity of the pentenyl chain and the aromatic thiophene ring. |

| Fungal Strains (e.g., C. albicans) | Antifungal Susceptibility Testing | Interference with fungal cell wall synthesis or membrane integrity. | Thiophene core as a pharmacophore. |

| Cancer Cell Lines (e.g., HeLa, MCF-7) | Cytotoxicity Assay (e.g., MTT assay) | Induction of apoptosis or cell cycle arrest. | Overall molecular structure and potential for metabolic activation. |

| Viral Models (e.g., Influenza, HIV) | Viral Replication Assay | Inhibition of viral entry or replication enzymes. | Potential for the alkenyl group to participate in covalent interactions. |

Rational Design for Specific Bio-Targets (e.g., enzyme inhibition mechanisms, receptor binding)

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov This makes this compound an interesting starting point for the rational design of molecules aimed at specific biological targets like enzymes and receptors.

Enzyme Inhibition:

Thiophene derivatives have been successfully developed as inhibitors for a variety of enzymes. The mechanism of inhibition can vary, from competitive inhibition, where the molecule competes with the substrate for the active site, to non-competitive inhibition, where it binds to an allosteric site. khanacademy.orgyoutube.com The this compound structure could be modified to enhance its affinity and specificity for a particular enzyme's active site. For instance, the pentenyl chain could be functionalized with groups that can form specific interactions with amino acid residues in an enzyme's binding pocket.

A hypothetical research direction could be the investigation of this compound and its derivatives as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. The following table presents a conceptual framework for the rational design of enzyme inhibitors based on this scaffold.

| Target Enzyme | Therapeutic Area | Proposed Design Strategy | Potential Inhibition Mechanism |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Addition of a carboxylic acid or sulfonamide group to the pentenyl chain. | Competitive inhibition by mimicking the binding of arachidonic acid. |

| Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial | Introduction of amino and methyl groups on the thiophene ring. | Competitive inhibition by mimicking the natural substrate, dihydrofolate. |

| Fungal Succinate Dehydrogenase (SDH) | Antifungal | Modification of the pentenyl chain to include an amide linkage. | Binding to the ubiquinone binding site of the SDH complex. |

Receptor Binding:

The planarity of the thiophene ring can be advantageous for binding to receptors. nih.gov Thiophene-containing compounds have been developed as ligands for various receptors, including benzodiazepine (B76468) receptors. nih.gov The lipophilicity of the thiophene moiety can also contribute to a compound's ability to cross the blood-brain barrier, making it a suitable scaffold for targeting central nervous system receptors. nih.gov

The this compound molecule could serve as a lead structure for the development of novel receptor agonists or antagonists. The pentenyl side chain offers a point for chemical modification to optimize binding affinity and selectivity for a specific receptor subtype. For example, the introduction of polar groups or chiral centers could lead to more specific interactions with the receptor's binding pocket.

Non-Clinical Bioimaging Probes and Diagnostics

Fluorescent probes are invaluable tools in biomedical research for the real-time visualization of biological processes in living cells. nih.gov Conjugated oligomers and polymers based on thiophene are known for their excellent photophysical properties and have been utilized in bioimaging applications. mdpi.com Functionalized thiophenes have been developed as fluorescent ligands for the visualization of protein aggregates, such as those associated with Alzheimer's disease. nih.gov

While this compound itself is not a fluorophore, its thiophene core provides a platform for the construction of fluorescent probes. The terminal double bond of the pentenyl chain is a versatile functional group that can be used to attach fluorophores or other reporter molecules through various chemical reactions.

Future research in this area could involve the synthesis of derivatives of this compound that are conjugated to known fluorescent dyes. These novel probes could then be evaluated for their ability to selectively label specific cellular components or to respond to changes in the cellular environment, such as pH or the presence of specific ions.

The table below outlines potential strategies for developing bioimaging probes based on the this compound scaffold.

| Probe Type | Target Analyte/Process | Design Concept | Potential Application |

|---|---|---|---|

| Fluorescently Labeled Probe | Specific organelles (e.g., mitochondria, lysosomes) | Covalent attachment of a known organelle-targeting fluorophore to the pentenyl chain. | Real-time tracking of organelle dynamics in living cells. |

| "Turn-On" Fluorescent Probe | Reactive Oxygen Species (ROS) | Modification of the pentenyl chain with a ROS-sensitive trigger group that quenches fluorescence until it reacts with ROS. | Studying oxidative stress in various disease models. |

| Targeted Imaging Agent | Specific cell surface receptors | Conjugation of a receptor-specific ligand (e.g., a peptide or small molecule) to the thiophene scaffold, along with a fluorescent reporter. | Visualizing the distribution and trafficking of receptors on the cell surface. |

Conclusion

Summary of Key Research Findings and Advancements